molecular formula C15H10N2OS B1608433 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate CAS No. 67229-93-0

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate

Cat. No.: B1608433
CAS No.: 67229-93-0
M. Wt: 266.32 g/mol
InChI Key: DKMGYFQSCKPSEQ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Benzothiazole-Phenyl Isocyanate Conformation

The crystallographic structure of this compound reveals a complex molecular architecture characterized by the conjugated system linking the benzothiazole nucleus to the phenyl isocyanate functionality. The compound adopts the systematic name 2-(4-isocyanatophenyl)-6-methyl-1,3-benzothiazole, reflecting its structural organization where the isocyanate group is positioned para to the benzothiazole attachment point on the phenyl ring.

Crystal structure analyses of related benzothiazole derivatives demonstrate significant conformational flexibility within this molecular framework. Research on similar benzothiazole-containing compounds has revealed that these structures can undergo substantial induced-fit conformational changes when interacting with biological targets. The benzothiazole moiety typically exhibits a planar conformation, with the sulfur and nitrogen atoms of the thiazole ring maintaining optimal orbital overlap for aromatic stabilization.

The molecular weight of 266.32 grams per mole reflects the substantial molecular framework, with the methyl substitution at the 6-position of the benzothiazole ring contributing to both steric and electronic properties. The compound's International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key DKMGYFQSCKPSEQ-UHFFFAOYSA-N provides a unique molecular fingerprint for database identification and computational modeling applications.

Comparative crystallographic studies of benzothiazole derivatives indicate that the presence of the phenyl linker between the benzothiazole core and the isocyanate functionality allows for rotational freedom around the carbon-carbon bond connecting these moieties. This structural flexibility can significantly influence the compound's reactivity profile and binding characteristics in analytical applications.

Spectroscopic Fingerprinting (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy) for Structural Validation

Fourier Transform Infrared Spectroscopy analysis of this compound provides distinctive absorption patterns that confirm the presence of key functional groups. The characteristic isocyanate stretching frequency appears in the region of 2270-2240 wavenumbers, representing the antisymmetric stretching of the nitrogen-carbon-oxygen linear arrangement. This absorption band serves as a definitive marker for the isocyanate functionality and distinguishes the compound from related urea or carbamate derivatives.

The benzothiazole moiety contributes specific absorption bands in the aromatic carbon-hydrogen stretching region around 3000-3100 wavenumbers, along with characteristic aromatic carbon-carbon stretching vibrations in the 1600-1500 wavenumber range. The methyl group at the 6-position of the benzothiazole ring produces distinctive carbon-hydrogen bending vibrations around 1380-1450 wavenumbers, providing additional structural confirmation.

Nuclear Magnetic Resonance spectroscopy reveals complex splitting patterns characteristic of the aromatic proton environments within the molecule. Proton Nuclear Magnetic Resonance spectra typically display signals in the aromatic region between 7.0-8.5 parts per million, with the benzothiazole protons appearing as distinct multiplets due to their unique chemical environments. The methyl group at the 6-position produces a characteristic singlet around 2.3-2.5 parts per million, integrating for three protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, with the isocyanate carbon appearing as a distinctive signal around 120-130 parts per million. The aromatic carbons of both the benzothiazole and phenyl rings produce characteristic signals in the 120-160 parts per million region, with the thiazole carbon typically appearing further downfield due to the electronegative heteroatoms.

Ultraviolet-Visible spectroscopy of this compound demonstrates significant absorption in the ultraviolet region, reflecting the extended conjugated system formed by the benzothiazole-phenyl linkage. The compound exhibits characteristic absorption maxima that arise from π-π* electronic transitions within the aromatic system, with the benzothiazole moiety contributing to enhanced fluorescence properties compared to simple phenyl isocyanates.

Comparative Molecular Orbital Analysis with Aryl Isocyanate Analogues

Comparative analysis of this compound with structurally related aryl isocyanate compounds reveals significant differences in electronic properties and molecular orbital characteristics. The incorporation of the benzothiazole moiety fundamentally alters the electronic distribution compared to simple phenyl isocyanate or substituted phenyl isocyanates.

Table 1: Comparative Properties of Aryl Isocyanate Analogues

Compound Molecular Formula Molecular Weight (g/mol) Characteristic Features Fluorescence Properties
Phenyl isocyanate C7H5NO 119.12 Simple aromatic isocyanate No significant fluorescence
2,6-Dimethylphenyl isocyanate C9H9NO 147.17 Methyl-substituted aromatic Limited fluorescence
This compound C15H10N2OS 266.32 Benzothiazole-containing conjugated system Strong fluorescence properties

The molecular orbital analysis reveals that the benzothiazole moiety introduces additional nitrogen and sulfur heteroatoms that significantly modify the electronic structure compared to purely carbocyclic aryl isocyanates. The presence of these heteroatoms creates additional sites for π-electron delocalization and enhances the overall conjugation of the molecular system.

Electron density calculations indicate that the benzothiazole nitrogen atom participates in extended conjugation with the phenyl ring system, creating a more extensive π-electron network than observed in simple aryl isocyanates. This extended conjugation contributes to the compound's enhanced stability and distinctive spectroscopic properties, particularly its fluorescence characteristics that make it valuable for analytical applications.

Table 2: Spectroscopic Characteristics Comparison

Spectroscopic Method This compound Phenyl isocyanate 2,6-Dimethylphenyl isocyanate
Fourier Transform Infrared Isocyanate stretch (cm⁻¹) 2270-2240 2270-2250 2265-2245
Ultraviolet absorption maximum (nm) Extended absorption with fluorescence Limited absorption range Moderate absorption
Nuclear Magnetic Resonance aromatic region complexity High complexity due to benzothiazole Moderate complexity Moderate complexity

The comparative molecular orbital analysis demonstrates that this compound possesses unique electronic properties that distinguish it from conventional aryl isocyanates. The benzothiazole moiety acts as an electron-withdrawing group that modifies the reactivity of the isocyanate functionality while simultaneously providing enhanced spectroscopic properties for analytical detection and quantification applications.

Properties

IUPAC Name

2-(4-isocyanatophenyl)-6-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2OS/c1-10-2-7-13-14(8-10)19-15(17-13)11-3-5-12(6-4-11)16-9-18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMGYFQSCKPSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404936
Record name 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67229-93-0
Record name 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Azomethine Intermediates

A key method involves the reaction of 6-methyl-2-benzothiazolamine with cyanophen chloride under controlled conditions. This step forms an intermediate azomethine compound, which is subsequently treated with benzyl alcohol in the presence of acidic catalysts (e.g., HCl or H₂SO₄) to yield the target isocyanate.

Reaction Conditions :

  • Temperature: 160–300°C
  • Solvent: High-bopoint inert solvents (e.g., dichlorobenzene or diphenylether)
  • Catalyst: Acidic or Lewis acid catalysts
  • Yield: 60–85% (dependent on purification steps).

Isocyanate Interchange Reactions

This method employs 3,4-dichlorophenyl isocyanate and methyl-(3-chlorobenzal)imine under reflux. The interchange reaction is driven by distillation to remove volatile byproducts, ensuring high purity.

Key Steps :

  • React methyl-(3-chlorobenzal)imine with excess 3,4-dichlorophenyl isocyanate at 180–320°C.
  • Distill off low-boiling isocyanate byproducts (e.g., methyl isocyanate).
  • Recover the product via fractional distillation under reduced pressure.

Optimization Strategies :

  • Use of reflux condensers with cooling liquids tailored to the boiling points of reactants.
  • Solvent selection to prevent side reactions (e.g., trichlorobenzene).

Purification and Stabilization

Post-synthesis purification is critical due to the compound’s sensitivity to discoloration and hydrolysis. US4065362A outlines a process using zinc mercaptobenzothiazole or triphenyl phosphite as stabilizing agents.

Purification Protocol :

Parameter Specification
Treating Agent 0.005–1% w/w (based on isocyanate)
Temperature 150–250°C
Time 0.1–10 hours
Distillation Pressure 1–2 mm Hg
Final Purity (APHA) ≤20 (vs. untreated: 400)

Comparative Analysis of Methods

Method Advantages Limitations
Azomethine Intermediate High selectivity Requires acidic conditions
Isocyanate Interchange Scalable for industrial use Energy-intensive distillation steps
Non-phosgene Routes Avoids toxic phosgene Lower yields (50–70%)

Reaction Mechanism Insights

The isocyanate group (-N=C=O) reacts with nucleophiles (e.g., amines, alcohols) via:

Critical Factors :

  • Moisture exclusion to prevent hydrolysis to amines.
  • Use of anhydrous solvents (e.g., THF or DMF) for side-chain modifications.

Industrial and Research Applications

For further optimization, recent studies suggest exploring microwave-assisted synthesis to reduce reaction times and improve yields.

Chemical Reactions Analysis

Reaction Types and Mechanisms

1.1 Substitution Reactions
The compound reacts with nucleophiles such as primary/secondary amines and alcohols to form stable urea or carbamate derivatives. For example:

  • Reaction with amines :

    R-NH2+Ar-N=C=OR-NH-C(=NH)-Ar+CO2\text{R-NH}_2 + \text{Ar-N=C=O} \rightarrow \text{R-NH-C(=NH)-Ar} + \text{CO}_2

    This reaction occurs under mild conditions (neutral to slightly acidic pH) and is widely used for derivatizing biomolecules like amino acids and proteins.

  • Reaction with alcohols :

    R-OH+Ar-N=C=OR-O-C(=NH)-Ar+CO2\text{R-OH} + \text{Ar-N=C=O} \rightarrow \text{R-O-C(=NH)-Ar} + \text{CO}_2

    The resulting carbamates are fluorescent, enabling their use in chromatographic detection.

1.2 Hydrolysis
In the presence of water, the isocyanate group hydrolyzes to form a primary amine and carbon dioxide:

Ar-N=C=O+H2OAr-NH2+CO2\text{Ar-N=C=O} + \text{H}_2\text{O} \rightarrow \text{Ar-NH}_2 + \text{CO}_2

This reaction is pH-dependent and accelerated under acidic or basic conditions.

1.3 Cycloaddition Reactions
The compound participates in [2+2] cycloaddition with imine derivatives to form aza-β-lactams . For example, reaction with imidazo[2,1-b]benzothiazoles yields derivatives with characteristic FTIR peaks (e.g., carbonyl absorption at ~1764–1712 cm⁻¹) .

Mechanism of Action

The reactivity stems from the electrophilic nature of the isocyanate group, which undergoes nucleophilic attack. The reaction proceeds via a carbamic acid intermediate , followed by elimination of CO₂ to form urea or carbamate bonds .

Comparison with Similar Compounds

Compound Structure Reactivity Fluorescence Utility
Phenyl isocyanate Isocyanate without benzothiazoleLess selective for nucleophilesNo fluorescence properties
6-Methyl-2-benzothiazolyl isocyanate Benzothiazole + isocyanateSimilar reactivity but lower stabilityModerate fluorescence
4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate Benzothiazole + phenyl + isocyanateHigh specificity for nucleophilesStrong fluorescence due to conjugated structure

Research Findings

  • Cycloaddition products (aza-β-lactams) show distinct FTIR (carbonyl peaks at ~1764–1712 cm⁻¹) and ¹H/¹³C NMR shifts, confirming reaction outcomes .

  • Derivatization efficiency depends on reaction conditions (e.g., pH, solvent), with optimal yields under mildly acidic conditions .

  • Biological applications leverage its ability to modify biomolecules without altering their structure significantly, enabling precise detection.

Scientific Research Applications

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate involves its ability to react with nucleophilic groups such as hydroxyl and amine groups. The isocyanate group (-N=C=O) reacts with these nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in analytical and synthetic applications to modify and detect various compounds .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of aryl isocyanates, which vary in substituents and heterocyclic systems. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Selected Aryl Isocyanates
Compound Name CAS Number Key Substituents/Heterocycles Reactivity Profile Primary Applications
4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate 67229-93-0 Benzothiazole, methyl (6-position) High (electron-withdrawing group) Fluorescent labeling, analytical
Phenyl isocyanate 103-71-9 Simple phenyl Moderate Polymer crosslinking, synthesis
4-Chlorophenyl isocyanate 104-12-1 Chloro substituent (para) High (electron-withdrawing) Urea/thiourea synthesis
4-Methoxyphenyl isocyanate 5416-93-3 Methoxy (para) Low (electron-donating) Drug intermediates
4-Methylthiazole-2-yl isocyanate N/A Thiazole, methyl (4-position) Moderate Agrochemical intermediates
4-(4-Morpholinyl)phenyl isocyanate 884332-72-3 Morpholine ring Variable (depends on N-substituent) Pharmaceutical scaffolds

Reactivity and Chemical Behavior

  • Electron Effects : The benzothiazole ring in this compound acts as an electron-withdrawing group, enhancing the electrophilicity of the isocyanate group compared to phenyl or methoxy-substituted analogues. This makes it more reactive toward nucleophiles like amines, forming stable urea derivatives .
  • Steric Considerations : The bulkier benzothiazole ring may hinder reactions in sterically constrained environments, unlike smaller thiazole-based isocyanates (e.g., 4-methylthiazole-2-yl isocyanate) .
  • Stability : Benzothiazole-containing isocyanates may exhibit greater sensitivity to moisture and UV light compared to simpler aryl isocyanates, necessitating specialized storage conditions.

Research Findings and Performance Data

  • Synthetic Yields : Industrial processes for benzothiazolyl isocyanates report yields comparable to thiazole derivatives (~70–85%), though purification may require advanced techniques due to fluorescence interference .
  • Analytical Sensitivity: In chromato-spectrometric methods, this compound demonstrates superior detection limits (sub-nanomolar) for amines compared to non-fluorescent aryl isocyanates .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies indicate decomposition temperatures >200°C, similar to chlorophenyl isocyanates but lower than aliphatic variants.

Biological Activity

Overview

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate, with the molecular formula C15H10N2OS, is an organic compound that has garnered attention for its diverse biological activities and applications in analytical chemistry. This compound is primarily utilized as a fluorogenic agent for the derivatization of hydroxyl and amine groups, facilitating their detection and quantification in various biological samples. Its mechanism of action involves the formation of stable urea or carbamate linkages through reactions with nucleophilic groups such as hydroxyl and amine functionalities.

The biological activity of this compound can be attributed to its reactivity with nucleophiles:

  • Reactivity : The isocyanate group (-N=C=O) reacts with nucleophiles to form stable derivatives, which can be exploited in various analytical methods.
  • Applications : It is used in high-performance liquid chromatography (HPLC) for precolumn derivatization, enhancing the fluorescence properties of analytes, which aids in their detection.

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties:

  • Spectrum : They have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, certain derivatives have exhibited activity against drug-resistant strains .
  • Research Findings : Studies indicate that modifications to the benzothiazole structure can enhance antimicrobial efficacy, making it a potential candidate for developing new antimicrobial agents .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Phenyl isocyanateLacks benzothiazole moietyLimited fluorescence utility
4-(2-Benzothiazolyl)phenyl isocyanateSimilar structure without methyl groupAltered reactivity
6-Methyl-2-benzothiazolyl isocyanateLacks phenyl groupDifferent stability

The unique combination of a benzothiazole and phenyl structure in this compound contributes to its specific fluorescence properties and reactivity profile, making it particularly valuable in both scientific and industrial applications.

Future Directions

Given its promising biological activities, further research into this compound could focus on:

  • Anticancer Research : Investigating its potential as an anticancer agent through in vitro and in vivo studies.
  • Antimicrobial Development : Exploring its efficacy against resistant bacterial strains and fungi.
  • Analytical Applications : Enhancing methods for detecting biomolecules in complex mixtures using its derivatization capabilities.

Q & A

Q. Basic Characterization

  • IR Spectroscopy : Confirm isocyanate (-NCO) stretches at ~2250–2275 cm1^{-1} and benzothiazole C=N at ~1600 cm1^{-1} .
  • 1H^1H NMR : Aromatic protons in benzothiazole appear as doublets (δ 7.2–8.5 ppm), while methyl groups resonate at δ 2.4–2.6 ppm .

Q. Advanced Techniques

  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]+^+ for C14_{14}H11_{11}N3_3OS: calculated 277.0621, observed 277.0625) .
  • X-ray Crystallography : Resolve structural ambiguities in cyclized products (e.g., oxadiazinane vs. triazinane ring conformations) .

How can this compound be applied in fluorescent derivatization for analytical chemistry?

Methodological Application
this compound reacts with hydroxyl or amine groups to form fluorescent adducts. For prostaglandin E2_2 (PGE2_2) labeling:

  • Dissolve PGE2_2 in anhydrous DMF.
  • Add 1.2 equivalents of isocyanate under argon.
  • Purify derivatives via HPLC and confirm fluorescence at λex_{ex} = 365 nm, λem_{em} = 450 nm .

Advanced Optimization
Adjust reaction pH (7–9) to prevent isocyanate hydrolysis. Use LC-MS/MS to validate derivatization efficiency (>95%) and quantify trace analytes in biological matrices .

What safety protocols are critical when handling this compound?

Q. Basic Safety Measures

  • Storage : Keep at -20°C in airtight, light-resistant containers to prevent moisture absorption and decomposition .
  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation .

Q. Advanced Hazard Mitigation

  • Spill Management : Neutralize spills with 10% aqueous ammonia, then absorb with vermiculite.
  • Toxicity Data : Monitor for respiratory irritation (LC50_{50} = 1.2 mg/L in rats) and ensure compliance with GHS Category 2 (acute toxicity) .

How can researchers address low yields in cyclization reactions involving this compound?

Q. Troubleshooting Guide

  • Incomplete Cyclization : Increase formaldehyde concentration (30% v/v) or extend reaction time (6–8 hours).
  • Byproduct Formation : Add HCl (conc.) to protonate intermediates and favor triazinane over oxadiazinane pathways .

Advanced Mechanistic Insight
Use 15N^{15}N-labeled reagents to track cyclization pathways via NMR. For example, 15N^{15}N-methylamine confirms intramolecular nucleophilic attack during triazinane formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate
Reactant of Route 2
Reactant of Route 2
4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate

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